molecular formula C36H58O8 B1640038 Prosaikogenin H

Prosaikogenin H

Cat. No.: B1640038
M. Wt: 618.8 g/mol
InChI Key: RYPWXLBMVIZTNY-XPUXQPJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosaikogenin H is a metabolite derived from saikosaponins, which are saponins found in the roots of Bupleurum falcatum L. This compound is known for its weak hemolytic activity and is a product of the enzymatic hydrolysis of saikosaponins .

Chemical Reactions Analysis

Types of Reactions

Prosaikogenin H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of saikosaponins are prosaikogenins and saikogenins, including this compound .

Mechanism of Action

The mechanism of action of prosaikogenin H involves its interaction with cellular membranes, leading to weak hemolytic activity . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with membrane lipids and proteins, disrupting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Prosaikogenin F
  • Prosaikogenin G
  • Saikogenin F
  • Saikogenin G

Uniqueness

Prosaikogenin H is unique due to its specific enzymatic hydrolysis pathway and its weak hemolytic activity .

Properties

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,22-23,25-30,37-42H,10-19H2,1-7H3/t20-,22+,23-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1

InChI Key

RYPWXLBMVIZTNY-XPUXQPJXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O

Origin of Product

United States

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